

Application Note: Structural Characterization of Citronellyl Valerate using Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest

Compound Name: Citronellyl valerate

Cat. No.: B1594606

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Introduction: The Aromatic Ester, Citronellyl Valerate

Citronellyl valerate (also known as 3,7-dimethyloct-6-enyl pentanoate) is a significant organic ester valued for its characteristic fruity, rosy, and herbaceous aroma.[1] It is widely utilized as a fragrance ingredient in perfumes, cosmetics, and as a flavoring agent in the food industry.[1][2] The precise molecular structure and purity of this compound are critical for ensuring its desired sensory profile, safety, and consistency in final products.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the definitive structural confirmation of small organic molecules like **Citronellyl valerate**. [2] [3] Its non-destructive nature and the high level of detail it provides about the chemical environment of each atom in a molecule make it an indispensable tool. This application note provides a comprehensive guide, including detailed protocols, for the characterization of **Citronellyl valerate** using ^1H (proton) and ^{13}C (carbon-13) NMR spectroscopy.

Foundational Principles: Why NMR for Ester Characterization?

NMR spectroscopy operates by probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C . When placed in a strong magnetic field, these nuclei absorb and re-emit

electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.

For an ester like **Citronellyl valerate**, NMR allows us to:

- **Identify Functional Groups:** The electrons in the carbonyl (C=O) and ester (C-O) groups deshield adjacent nuclei, causing their signals to appear at predictable, downfield regions of the spectrum. Protons on a carbon adjacent to the ester oxygen typically appear around δ 3.7-4.1 ppm, while those adjacent to the carbonyl group are found at δ 2.0-2.2 ppm.[4]
- **Determine Connectivity:** Through-bond scalar coupling (J-coupling) in ^1H NMR causes signals to split into distinct patterns (e.g., triplets, quartets), revealing the number of neighboring protons and confirming the connectivity of the carbon skeleton.
- **Quantify Protons:** The integration of the signal area in a ^1H NMR spectrum is directly proportional to the number of protons generating that signal, allowing for a precise proton count for each distinct chemical environment.
- **Map the Carbon Framework:** ^{13}C NMR provides a signal for each unique carbon atom in the molecule, offering a complete map of the carbon backbone.

This multi-faceted information allows for the unambiguous confirmation of the molecule's identity and can readily expose impurities.

Visualization of Citronellyl Valerate Structure

To facilitate the discussion of NMR data, the structure of **Citronellyl valerate** is presented below with standardized atom numbering. This numbering will be used for all spectral assignments.

Figure 1: Molecular structure of **Citronellyl valerate** with atom numbering.

Experimental Protocols

The quality of NMR data is profoundly dependent on meticulous sample preparation and proper instrument setup.[5]

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample of **Citronellyl valerate** for analysis.

Causality: The goal is to create a homogeneous solution, free of particulate matter and paramagnetic impurities, using a deuterated solvent that will not interfere with the ^1H spectrum. [6][7]

Materials:

- **Citronellyl valerate** (5-25 mg for ^1H ; 50-100 mg for ^{13}C)[6]
- High-quality 5 mm NMR tube and cap[8]
- Deuterated chloroform (CDCl_3) with 0.03% TMS (Tetramethylsilane)
- Glass Pasteur pipette and bulb
- Small plug of glass wool or a syringe filter
- Vial for initial dissolution

Procedure:

- Weighing: Accurately weigh the required amount of **Citronellyl valerate** into a clean, dry vial. For routine ^1H NMR, ~10 mg is sufficient. For ^{13}C NMR, aim for ~75 mg.[9]
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.[6][9] CDCl_3 is an excellent choice for non-polar to moderately polar organic molecules like esters.
- Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution should be formed.
- Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube.[5] This step is crucial to remove any suspended solid particles which can severely degrade the magnetic field homogeneity, resulting in broad spectral lines.[5][7]

- Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dirt. [9]
- Internal Standard: The use of CDCl_3 containing 0.03% TMS provides an internal reference standard. The TMS signal is defined as 0.00 ppm and is used to calibrate the chemical shift axis for both ^1H and ^{13}C spectra. [6]

Workflow for NMR Analysis

Figure 2: General experimental workflow for NMR characterization.

Protocol 2: ^1H NMR Data Acquisition

Causality: To obtain a high-resolution spectrum with good signal-to-noise and accurate integration for structural elucidation.

Instrument: Standard 400 MHz (or higher) NMR Spectrometer

Typical Parameters:

- Insertion & Locking: Insert the sample into the magnet. Lock onto the deuterium signal of the CDCl_3 solvent. The lock system compensates for magnetic field drift, ensuring spectral stability. [5]
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. This is critical for achieving sharp, symmetrical peaks.
- Tuning & Matching: Tune and match the probe for the ^1H frequency to ensure efficient power transfer.
- Acquisition Parameters:
 - Pulse Program: Standard single pulse (e.g., 'zg30').
 - Spectral Width: ~16 ppm (centered around 5 ppm).

- Acquisition Time (AQ): ~3-4 seconds.
- Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, which is critical for accurate quantitative integration.
- Number of Scans (NS): 8-16 scans.
- Receiver Gain (RG): Set automatically by the instrument.
- Processing:
 - Apply an exponential window function (line broadening of ~0.3 Hz).
 - Perform Fourier Transformation.
 - Phase correct the spectrum manually.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate all signals and analyze multiplicities.

Protocol 3: ¹³C NMR Data Acquisition

Causality: To detect all unique carbon atoms in the molecule, providing a complete carbon backbone map. Due to the low natural abundance of ¹³C (~1.1%) and its lower gyromagnetic ratio, longer acquisition times are necessary.[6]

Instrument: Standard 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for ¹³C)

Typical Parameters:

- Locking & Shimming: Use the same lock and shim values from the ¹H experiment.
- Tuning & Matching: Tune and match the probe for the ¹³C frequency.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30'). Proton decoupling collapses C-H coupling, resulting in a single sharp peak for each carbon, which

simplifies the spectrum and improves signal-to-noise.

- Spectral Width: ~220 ppm (centered around 100 ppm).
- Acquisition Time (AQ): ~1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans (NS): 1024 scans or more, depending on sample concentration.
- Receiver Gain (RG): Set automatically.
- Processing:
 - Apply an exponential window function (line broadening of ~1-2 Hz).
 - Perform Fourier Transformation.
 - Phase correct the spectrum.
 - Calibrate the spectrum using the CDCl_3 triplet (centered at 77.16 ppm) or the TMS peak (0.00 ppm).

Data Analysis and Interpretation

The resulting spectra are analyzed to assign each signal to a specific proton or carbon in the **Citronellyl valerate** molecule. The expected chemical shifts are summarized in the tables below, based on established values for similar functional groups.[\[4\]](#)[\[10\]](#)

Table 1: Predicted ^1H NMR Spectral Data for Citronellyl Valerate in CDCl_3

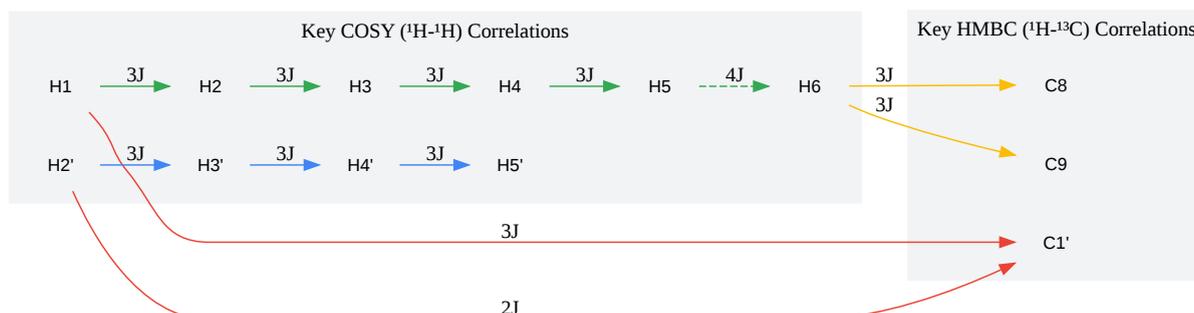
Atom Position	Predicted δ (ppm)	Multiplicity	Integration	Assignment
H6	5.05 - 5.15	t (triplet)	1H	Olefinic proton
H1	4.05 - 4.15	t (triplet)	2H	Methylene adjacent to ester oxygen (-O-CH ₂ -)
H2'	2.15 - 2.25	t (triplet)	2H	Methylene adjacent to carbonyl (-CH ₂ -C=O)
H5	1.95 - 2.05	m (multiplet)	2H	Allylic methylene
H9, H8	1.68, 1.60	s (singlet)	3H each	Vinylic methyls
H2, H4	1.50 - 1.65	m (multiplet)	4H	Methylene groups
H3'	1.50 - 1.65	m (multiplet)	2H	Methylene group
H3	1.35 - 1.45	m (multiplet)	1H	Methine proton
H4'	1.30 - 1.40	sextet	2H	Methylene group
H10	0.90 - 0.95	d (doublet)	3H	Methyl group on C3
H5'	0.85 - 0.95	t (triplet)	3H	Terminal methyl of valerate

Table 2: Predicted ¹³C NMR Spectral Data for Citronellyl Valerate in CDCl₃

Atom Position	Predicted δ (ppm)	Assignment
C1'	173.5 - 174.5	Carbonyl Carbon (C=O)
C7	131.0 - 132.0	Quaternary Olefinic Carbon
C6	124.0 - 125.0	Tertiary Olefinic Carbon (-CH=)
C1	63.0 - 64.0	Methylene Carbon (-O-CH ₂)
C2	39.5 - 40.5	Methylene Carbon
C4	37.0 - 38.0	Methylene Carbon
C2'	34.0 - 35.0	Methylene Carbon (-CH ₂ -C=O)
C3	29.0 - 30.0	Methine Carbon
C3'	27.0 - 28.0	Methylene Carbon
C5	25.5 - 26.5	Methylene Carbon
C9	25.7	Vinylic Methyl Carbon
C4'	22.0 - 23.0	Methylene Carbon
C10	19.0 - 20.0	Methyl Carbon
C8	17.5 - 18.5	Vinylic Methyl Carbon
C5'	13.5 - 14.5	Terminal Methyl Carbon

Confirming Connectivity with 2D NMR

For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.



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Figure 3: Key 2D NMR correlations for structural confirmation.

- COSY: Reveals proton-proton couplings. For example, a cross-peak between the signals for H1 and H2 would confirm their adjacency.
- HMBC: Shows correlations between protons and carbons that are 2 or 3 bonds away. A key correlation would be between the H1 protons ($\delta \sim 4.1$ ppm) and the carbonyl carbon C1' ($\delta \sim 174$ ppm), definitively linking the citronellyl and valerate moieties.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the structural characterization and purity verification of **Citronellyl valerate**. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality ^1H and ^{13}C NMR spectra. The subsequent analysis of chemical shifts, coupling constants, and integrations allows for the unambiguous assignment of the entire molecular structure, ensuring product identity and quality for applications in the flavor, fragrance, and pharmaceutical industries.

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